molecular formula C8H13NO2 B1611109 2-(1-Ethoxyethoxy)but-3-enenitrile CAS No. 72252-03-0

2-(1-Ethoxyethoxy)but-3-enenitrile

Cat. No. B1611109
CAS RN: 72252-03-0
M. Wt: 155.19 g/mol
InChI Key: DKWKABSGUBNNFI-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)but-3-enenitrile, also known as 2-EBEBN, is a chemical compound that has been used in scientific research for various purposes. It is widely used in organic synthesis and in the production of pharmaceuticals, as well as in the development of new materials and in the study of biochemical and physiological effects.

Scientific Research Applications

Reaction Mechanisms and Properties

  • Alkoxy Radicals in Gaseous Phase

    The study by Rauk et al. (2003) investigates alkoxy radicals including ethoxy, which contribute to understanding the behavior of 2-(1-Ethoxyethoxy)but-3-enenitrile. They focus on β-scission reactions and formation by radical addition to carbonyl compounds, offering insights into the reactivities and structures of these radicals (Rauk et al., 2003).

  • Synthesis and Isomerization

    Volkonskii et al. (2018) discuss the synthesis and isomerization of compounds related to 2-(1-Ethoxyethoxy)but-3-enenitrile, specifically focusing on the 3-ethoxy-4,4,4-trifluorobut-2-enenitrile. Their work sheds light on stereospecific cycloaddition reactions relevant to the chemical behavior of similar compounds (Volkonskii et al., 2018).

  • Preparation of γ-Ethoxyallylstannanes

    Takeda et al. (1986) explore the reaction of 2-ethoxy-3-alkenenitriles with tributylstannyllithium, leading to the production of γ-ethoxyallylstannanes. This study is particularly relevant for understanding the chemical transformations of 2-(1-Ethoxyethoxy)but-3-enenitrile in synthetic processes (Takeda et al., 1986).

  • Organocuprate Reactions

    Claesson and Olsson (1978) examine the organocuprate reactions of cis–trans isomeric allylic ethers. Their research on the stereochemistry of these reactions, including compounds similar to 2-(1-Ethoxyethoxy)but-3-enenitrile, contributes to understanding the chiral properties and reactivities of these substances (Claesson & Olsson, 1978).

  • Lithiation of Ortho-Cresol Derivatives

    Wilkinson, Raiber, and Ducki (2008) explore the lithiation of compounds including 2-(2-Methoxyethoxy)-toluene. Their findings offer a new route to 2-substituted chromans, relevant to understanding the chemistry and potential applications of 2-(1-Ethoxyethoxy)but-3-enenitrile (Wilkinson et al., 2008).

Synthesis and Photophysical Properties

  • Cycloaddition Reactions

    Jiang et al. (2007) delve into the 1,3-dipolar cycloaddition reactions involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a compound structurally related to 2-(1-Ethoxyethoxy)but-3-enenitrile. This study enhances the understanding of such reactions in synthetic chemistry (Jiang et al., 2007).

  • Spectroscopic Studies

    Chang and Miller (1987) conduct spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene. Their research offers insights into the photophysical behavior of similar compounds, which can be applied to 2-(1-Ethoxyethoxy)but-3-enenitrile (Chang & Miller, 1987).

  • Photophysical and Photochemical Properties of Zinc Phthalocyanines

    Gürol et al. (2007) report on the synthesis and properties of substituted zinc phthalocyanines. Their findings on the photophysical and photochemical properties of these compounds provide insights into the potential applications of 2-(1-Ethoxyethoxy)but-3-enenitrile in photochemical processes (Gürol et al., 2007).

Atmospheric and Environmental Relevance

  • Atmospheric Fate of Small Alkoxy Radicals

    Devolder (2003) reviews the atmospheric fate of small alkoxy radicals, including ethoxy. This research is crucial for understanding the environmental impact and behavior of compounds like 2-(1-Ethoxyethoxy)but-3-enenitrile in the atmosphere (Devolder, 2003).

  • Thermodynamic Properties in Mixtures

    Martínez et al. (2000) study the liquid-liquid equilibria of mixtures containing 2-(2-Ethoxyethoxy)ethanol and alkanes. Their findings on thermodynamic properties are relevant for applications involving 2-(1-Ethoxyethoxy)but-3-enenitrile in various solvent systems (Martínez et al., 2000).

properties

IUPAC Name

2-(1-ethoxyethoxy)but-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(6-9)11-7(3)10-5-2/h4,7-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWKABSGUBNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545705
Record name 2-(1-Ethoxyethoxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethoxyethoxy)but-3-enenitrile

CAS RN

72252-03-0
Record name 2-(1-Ethoxyethoxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Rey, J Rossi, J Taillades, G Gros… - Journal of agricultural …, 2004 - ACS Publications
Mild and selective hydrolysis of a large range of nitriles leading to carboxylic acids was achieved under neutral conditions by an immobilized and genetically modified enzyme …
Number of citations: 41 pubs.acs.org

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